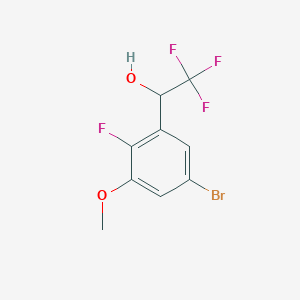
1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and potential uses in various scientific fields. This compound has garnered interest due to its distinctive characteristics and potential benefits in research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” involves specific synthetic routes and reaction conditions. The synthesis typically includes a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of specific reagents, catalysts, and solvents under controlled conditions to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes for large-scale production, ensuring consistency and purity of the final product. Industrial production methods may include batch or continuous processes, depending on the requirements and feasibility.
化学反応の分析
Types of Reactions: Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.
科学的研究の応用
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used to investigate biological pathways and interactions. In medicine, compound “this compound” could be explored for its potential therapeutic effects and drug development. Additionally, it has applications in industry, where it may be used in the production of materials, chemicals, and other products.
作用機序
Compound “1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but “this compound” may exhibit distinct properties or activities that set it apart. This comparison helps in understanding the compound’s potential advantages and limitations.
類似化合物との比較
- Compound A
- Compound B
- Compound C
生物活性
1-(5-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H7BrF4O2. It has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
The compound features a trifluoroethanol moiety, which enhances its lipophilicity and stability. The presence of bromine and fluorine atoms contributes to its unique reactivity profile.
| Property | Value |
|---|---|
| Molecular Formula | C9H7BrF4O2 |
| Molecular Weight | 303.05 g/mol |
| IUPAC Name | This compound |
| InChI Key | POUVYGVAEPSWMM-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoro-3-methoxybenzene with trifluoroacetaldehyde under specific catalytic conditions. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), often utilizing palladium or copper complexes as catalysts.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions may lead to inhibition or modulation of specific biological pathways.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate signaling pathways by interacting with specific receptors.
Case Studies and Research Findings
-
Anticancer Activity:
A study demonstrated that derivatives of similar compounds exhibited significant anticancer properties. For instance, compounds with IC50 values in the low micromolar range showed efficacy against various cancer cell lines, suggesting that this compound may have comparable effects.Compound Cell Line IC50 (µg/mL) Similar Compound A HCT-116 1.9 Similar Compound B MCF-7 2.3 Reference Drug (Doxorubicin) HCT-116 3.23 -
Antiviral Activity:
Research has indicated that certain derivatives exhibit antiviral properties against Tobacco Mosaic Virus (TMV), with effective concentrations significantly lower than traditional antiviral agents.Compound EC50 (mg/mL) Compound X 287.1 Compound Y 157.6 Ningnanmycin 356.3
特性
IUPAC Name |
1-(5-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O2/c1-16-6-3-4(10)2-5(7(6)11)8(15)9(12,13)14/h2-3,8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIRMOYYUHDAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(C(F)(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














